molecular formula C15H10FNS B2575841 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole CAS No. 329079-72-3

4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

Cat. No. B2575841
CAS RN: 329079-72-3
M. Wt: 255.31
InChI Key: AKLPVIMTYUAFOD-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole” belongs to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Fluorophenyl groups are aromatic rings where one hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “4-Fluorophenylacetonitrile”, was synthesized starting from a pyrazoline via a one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic methods, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, a derivative of 4-Fluorophenyl, Benzyl(4-fluorophenyl)phenylphosphine oxide, was synthesized in one step from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various methods. For instance, a similar compound, “4-Fluorophenol”, was found to be combustible, and its vapors were heavier than air and may spread along floors .

Scientific Research Applications

Corrosion Inhibition

4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one: , a derivative of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, has been studied for its anti-corrosion properties . It has shown effectiveness as a corrosion inhibitor for carbon steel in acidic environments, which is crucial for extending the lifespan of industrial equipment .

Pharmaceutical Applications

Indole derivatives, which share a similar structural motif with 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, exhibit a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This suggests potential pharmaceutical applications for 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole in developing new therapeutic agents .

Materials Science

In the field of advanced composites and hybrid materials , derivatives like benzyl(4-fluorophenyl)phenylphosphine oxide have been used to enhance the flame retardancy and dielectric properties of epoxy resins. This modification is particularly valuable in the electronics industry for creating safer and more efficient materials .

Environmental Science

Thiazole derivatives have been utilized in environmental science for their antibacterial properties. For instance, compounds synthesized from thiazole scaffolds have shown activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum, indicating their potential use in combating bacterial contamination in various environments .

Analytical Chemistry

The anti-corrosion properties of thiazole derivatives also have implications in analytical chemistry . By preventing corrosion in analytical instruments, these compounds can ensure more accurate measurements and prolong the operational life of the equipment .

Biochemistry

In biochemistry , the fluorine atom present in the 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole structure can be significant. Fluorine is known to influence the biological activity of molecules, and its presence in low molecular weight compounds can alter their reactivity, potentially leading to new biochemical applications .

Pharmacology

The structural similarity of 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole to other biologically active compounds suggests its potential in pharmacology . It could be explored for its efficacy in various therapeutic areas, including the treatment of infectious diseases, cancer, and chronic conditions .

Smart Material Development

Thiazole derivatives have been investigated for their role in the development of smart materials . These materials can respond to environmental stimuli, making them useful in applications such as smart windows, sensors, and bionic devices .

Mechanism of Action

The mechanism of action of such compounds can vary depending on their structure and the target they interact with. For instance, a similar compound, “(4-fluorophenyl)(pyridin-4-yl)methanone”, was found to interact with Leukotriene A-4 hydrolase .

Safety and Hazards

The safety and hazards associated with such compounds can vary. For instance, “4-Fluorophenol” was found to cause severe skin burns and eye damage, and it was harmful if swallowed .

Future Directions

The future directions for research on such compounds could involve exploring their potential applications in various fields. For instance, a new fluorinated pyrazole was synthesized and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

properties

IUPAC Name

4-(4-fluorophenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLPVIMTYUAFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole

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